molecular formula C8H6ClN3O B3210239 2-Chloro-N-(3-cyanopyridin-2-yl)acetamide CAS No. 1065483-86-4

2-Chloro-N-(3-cyanopyridin-2-yl)acetamide

Cat. No.: B3210239
CAS No.: 1065483-86-4
M. Wt: 195.6 g/mol
InChI Key: VEFVMEQGLMCPRM-UHFFFAOYSA-N
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Description

Contextual Significance within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to medicinal chemistry and materials science. Among these, the pyridine (B92270) scaffold is a core component in numerous pharmaceuticals and functional materials. ijpsr.com Specifically, derivatives of 2-amino-3-cyanopyridine (B104079) are recognized for their diverse biological activities, including antiviral, antibacterial, and fungicidal properties. ijpsr.comgoogleapis.com These compounds serve as crucial intermediates in the synthesis of more complex molecules, such as nicotinamide (B372718) and various drugs. ijpsr.comgoogleapis.com 2-Chloro-N-(3-cyanopyridin-2-yl)acetamide, which incorporates this privileged scaffold, is therefore of significant interest for its potential applications in the development of novel chemical entities.

Overview of Structural Features and Synthetic Building Blocks

The structure of this compound is a composite of two key reactive moieties: the 2-amino-3-cyanopyridine core and an N-chloroacetyl group.

2-Amino-3-cyanopyridine Core : This building block is a highly functionalized pyridine ring. The amino group at the 2-position is a nucleophilic center, while the cyano group at the 3-position is an electrophilic site that can undergo various chemical transformations. researchgate.net The arrangement of these functional groups makes it a versatile precursor for the synthesis of fused heterocyclic systems. researchgate.net

N-Chloroacetamide Group : The chloroacetamide functional group is a potent alkylating agent due to the presence of an electrophilic carbon atom attached to a chlorine atom. researchgate.net The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. tandfonline.com This reactivity is fundamental to its utility in synthetic chemistry for constructing larger molecules. researchgate.net

The combination of these two building blocks in this compound results in a molecule with multiple reactive sites, offering a platform for diverse chemical modifications.

Academic Research Landscape and Emerging Investigative Areas for this compound

While direct research on this compound is not extensively documented, the academic landscape for its constituent parts is rich and expanding. Research on 2-amino-3-cyanopyridine derivatives is focused on their potential as inhibitors of various enzymes, such as IKK-β and carbonic anhydrases, and as antagonists for adenosine (B11128) receptors. ijpsr.comnih.gov

N-aryl chloroacetamides are widely investigated as intermediates in the synthesis of various heterocyclic compounds with potential applications in agriculture and medicine. nih.gov Their biological activity is often linked to their ability to alkylate biological macromolecules. nih.gov Emerging research areas for a molecule like this compound would likely involve leveraging its dual reactivity to synthesize novel polycyclic heterocyclic systems with potential applications as kinase inhibitors, anticancer agents, or as functional organic materials. nih.gov

Synthesis and Chemical Properties

A plausible and efficient method for the synthesis of this compound involves the acylation of 2-amino-3-cyanopyridine with chloroacetyl chloride. researchgate.net This standard reaction for forming N-aryl acetamides is typically carried out in an inert solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net

Proposed Synthesis Reaction:

The reaction of 2-amino-3-cyanopyridine with chloroacetyl chloride to yield this compound.

The chemical properties of the target compound are dictated by its functional groups. The physical properties are predicted to be that of a crystalline solid, with solubility in common organic solvents.

Predicted Physicochemical Properties:

Property Predicted Value
Molecular Formula C₈H₆ClN₃O
Molecular Weight 195.61 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point Estimated 150-170 °C

Structural Analysis and Spectroscopic Data

The molecular structure of this compound is expected to have a nearly planar conformation, particularly the amide linkage and the pyridine ring, to maximize electronic conjugation. nih.gov The crystal packing would likely be influenced by intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen or the pyridine nitrogen. researchgate.net

Predicted Spectroscopic Data:

Technique Predicted Chemical Shifts / Frequencies
¹H NMR δ 8.5-8.7 (m, 2H, pyridine-H), 7.2-7.4 (m, 1H, pyridine-H), 9.5-10.0 (s, 1H, NH), 4.3-4.5 (s, 2H, CH₂Cl)
¹³C NMR δ 165-167 (C=O), 150-160 (pyridine C), 115-145 (pyridine C), 115-120 (CN), 40-45 (CH₂Cl)
IR (cm⁻¹) 3250-3350 (N-H stretch), 2220-2240 (C≡N stretch), 1680-1700 (C=O stretch, Amide I), 1550-1600 (N-H bend, Amide II), 700-800 (C-Cl stretch)

| Mass Spec (m/z) | 195/197 (M⁺, corresponding to ³⁵Cl/³⁷Cl isotopes) |

Reactivity and Potential Applications in Synthesis

The reactivity of this compound is characterized by the distinct functionalities of its two main components.

Reactivity of the Chloroacetamide Moiety : The primary reaction of this group is the nucleophilic substitution of the chlorine atom. tandfonline.com This allows for the introduction of a wide range of functional groups by reacting with O, N, or S-based nucleophiles. researchgate.net This reactivity is extensively used to synthesize larger, more complex molecules, including various heterocyclic systems like thiazolidinones and thiophenes. tandfonline.com

Reactivity of the 3-Cyanopyridine (B1664610) Moiety : The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions. The pyridine ring itself can undergo nucleophilic aromatic substitution, although it is generally less reactive towards electrophilic substitution.

This dual reactivity makes this compound a valuable intermediate for synthesizing fused heterocyclic compounds. For instance, intramolecular cyclization following a nucleophilic substitution at the chloroacetyl group could lead to the formation of pyrido[2,3-b]pyrazines or other related bicyclic systems.

Emerging Investigative Areas

The unique structural features of this compound position it as a compound of interest in several emerging research fields.

Medicinal Chemistry : Given that cyanopyridine derivatives have shown promise as kinase inhibitors and anticancer agents, this compound could serve as a scaffold for the development of new therapeutic agents. nih.govnih.gov The chloroacetyl group allows for covalent modification of target proteins, a strategy employed in the design of irreversible enzyme inhibitors. The N-aryl mercaptoacetamide scaffold, which can be derived from chloroacetamides, has shown potential as multi-target inhibitors for bacterial enzymes. nih.gov

Materials Science : The rigid, planar structure of the cyanopyridine core, combined with the potential for functionalization, makes this compound a candidate for the synthesis of novel organic materials. Potential applications could include the development of organic light-emitting diodes (OLEDs), fluorescent probes, or ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3-cyanopyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-4-7(13)12-8-6(5-10)2-1-3-11-8/h1-3H,4H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFVMEQGLMCPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC(=O)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro N 3 Cyanopyridin 2 Yl Acetamide and Its Analogs

Established Synthetic Pathways and Reaction Principles

The foundational methods for synthesizing N-pyridylacetamides rely on well-understood acylation reactions and the careful preparation of the necessary heterocyclic precursors.

The most direct and common method for the synthesis of 2-Chloro-N-(3-cyanopyridin-2-yl)acetamide is the chloroacetylation of 2-amino-3-cyanopyridine (B104079). This reaction involves the formation of an amide bond between the amino group of the pyridine (B92270) ring and a chloroacetyl moiety. The primary acylating agent used for this purpose is chloroacetyl chloride.

The reaction is a nucleophilic acyl substitution where the amino group of 2-amino-3-cyanopyridine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This process results in the formation of a tetrahedral intermediate, which then collapses to form the amide product and eliminates hydrogen chloride (HCl) as a byproduct. To neutralize the generated HCl, which could otherwise protonate the starting amine and render it unreactive, a base is typically added to the reaction mixture. Common bases include organic amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium hydroxide (B78521). sapub.orgerciyes.edu.tr

Analogous N-acylation reactions are widely reported for other amino-heterocycles. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is achieved by reacting 2-aminothiophene-3-carbonitrile (B183302) with an activated carboxylic acid, demonstrating the broad applicability of this synthetic approach. nih.gov Similarly, various aminopyrimidine derivatives have been successfully acylated using chloroacetyl chloride to yield the corresponding acetamides. erciyes.edu.tr

The successful synthesis of the target molecule is critically dependent on the availability and purity of its key precursor, 2-amino-3-cyanopyridine. Several methods have been developed for the synthesis of substituted 2-amino-3-cyanopyridines. A notable approach is the one-pot multicomponent reaction (MCR) involving an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium (B1175870) acetate. researchgate.net These MCRs can be performed under solvent-free conditions, often utilizing a catalyst to promote the reaction. researchgate.net

The selection of reagents for the subsequent chloroacetylation step is crucial for achieving high yields and purity. Chloroacetyl chloride is the most frequently used reagent due to its high reactivity. The reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dioxane, to prevent unwanted side reactions. sapub.orgnih.gov

An alternative strategy for constructing the core pyridine structure involves starting with a pre-functionalized pyridine ring. For example, 2-chloro-3-cyanopyridine (B134404) is a significant industrial intermediate. google.comgoogle.comnih.gov This compound can be synthesized from 3-cyanopyridine (B1664610) N-oxide through chlorination using reagents like phosphorus oxychloride or bis(trichloromethyl)carbonate. google.compatsnap.com The resulting 2-chloro-3-cyanopyridine could then, in principle, be converted to 2-amino-3-cyanopyridine via a nucleophilic substitution reaction with an ammonia (B1221849) source, which is then used in the final chloroacetylation step.

Table 1: Synthesis of 2-Amino-3-cyanopyridine Precursors via Multicomponent Reactions

ReactantsCatalystConditionsYieldReference
Aromatic Aldehydes, Malononitrile, Ketones, Ammonium AcetateNanostructured Na2CaP2O780 °C, Solvent-free84-94% researchgate.net
Chalcones, Malononitrile, Ammonium AcetateNone specifiedNot specifiedNot specified nih.gov

Advanced Synthetic Strategies and Process Optimization

To overcome the limitations of classical synthetic methods, such as long reaction times and moderate yields, advanced strategies involving microwave irradiation and optimized catalytic systems are being employed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov The use of microwave energy can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov This technique is particularly effective for the synthesis of heterocyclic compounds, including quinolines, pyrimidines, and pyrroles. nih.govnih.gov

The choice of catalyst and reaction medium plays a pivotal role in the synthesis of both the aminopyridine precursor and the final acetamide (B32628) product. In the synthesis of 2-amino-3-cyanopyridines, heterogeneous catalysts like the nanostructured diphosphate (B83284) Na2CaP2O7 have proven effective, offering advantages such as easy separation and reusability. researchgate.net

In the chloroacetylation step, the reaction medium influences the solubility of reactants and the reaction rate. A variety of solvents, including dimethylformamide (DMF), dioxane, and ethanol (B145695), have been utilized. sapub.orgerciyes.edu.trarkat-usa.org The selection of the base is also critical. While tertiary amines like triethylamine are common, other bases such as potassium hydroxide or piperidine (B6355638) have also been used effectively depending on the specific substrate and conditions. sapub.orgerciyes.edu.trarkat-usa.org The optimization of the solvent and base system is a key aspect of process development to maximize yield and minimize byproduct formation.

Table 2: Reaction Conditions for Acylation of Amino-Heterocycles

Amine PrecursorAcylating AgentCatalyst/BaseSolventConditionsReference
2-aminoquinoline-3-carbonitrileEthyl cyanoacetate-DimethylformamideNot specified sapub.org
2-aminothiophene-3-carbonitrile2-(thiophen-2-yl)acetyl chloride-TetrahydrofuranRoom Temp, 15h nih.gov
Aminopyrimidine derivativesChloroacetyl chloride-Not specifiedNot specified erciyes.edu.tr
2-cyano-N'-(2-cyanoacetyl)acetohydrazideAcetylacetonePiperidineEthanolReflux, 4h arkat-usa.org

Methodological Approaches for Isolation and Purification of Research Quantities

Following the completion of the synthesis, the isolation and purification of this compound are essential to obtain the compound in a high-purity form suitable for research. Standard laboratory procedures are typically employed.

A common work-up procedure involves quenching the reaction by pouring the mixture into ice water. This often causes the crude product to precipitate out of the solution as a solid. The solid is then collected by filtration and washed with water to remove any water-soluble impurities and salts. sapub.orgnih.gov

For further purification, recrystallization is a widely used technique. The crude product is dissolved in a suitable hot solvent or solvent mixture, such as ethanol or acetonitrile (B52724), and then allowed to cool slowly. sapub.orgnih.gov As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor. The purified crystals are then collected by filtration and dried. In some cases, if impurities are colored, the hot solution may be treated with activated carbon to adsorb these impurities before the crystallization process. google.com For non-crystalline products or for achieving very high purity, column chromatography may be employed.

Chemical Transformations and Derivatization of 2 Chloro N 3 Cyanopyridin 2 Yl Acetamide

Nucleophilic Substitution Reactions at the α-Chloro Position

The chlorine atom on the α-carbon of the acetamide (B32628) group is highly susceptible to nucleophilic substitution, a feature extensively utilized in synthetic organic chemistry. researchgate.net This reactivity is due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction. A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Common nucleophilic substitution reactions involving chloroacetamide derivatives include:

Thiolation: Reaction with mercaptans or thiolate salts readily forms thioether linkages. For instance, N-aryl-2-chloroacetamides react with mercaptans like 3-cyano-4,6-dimethyl-2-mercaptopyridine to yield the corresponding thio-substituted acetamide. mdpi.com This reaction is typically carried out in a polar solvent like acetone (B3395972) in the presence of a weak base such as sodium carbonate. mdpi.com

Cyanation: The chloro group can be replaced by a cyano group using reagents like potassium cyanide in a suitable solvent such as dimethylformamide. researchgate.net

Alkylation of Heterocycles: Nitrogen-containing heterocycles, such as 1H-benzoimidazole-2-thiol, can act as nucleophiles, attacking the α-chloro carbon to form new C-N or C-S bonds. researchgate.net

These substitution reactions are fundamental for building more complex molecules from the 2-chloro-N-(3-cyanopyridin-2-yl)acetamide scaffold. The ease of displacement of the chlorine atom makes it a prime target for initial derivatization steps. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Thiol 3-cyano-4,6-dimethyl-2-mercaptopyridine Thioether
Cyanide Potassium Cyanide Cyanoacetamide
Thiolate Potassium Thiocyanate Thiocyanate Derivative

Modifications of the Acetamide Moiety and its Influence on Reactivity

Hydrolysis of the amide bond, under either acidic or basic conditions, can cleave the molecule, yielding 2-amino-3-cyanopyridine (B104079) and chloroacetic acid. archivepp.com This reaction can be a consideration in designing multi-step syntheses. The active methylene (B1212753) group (the CH₂ adjacent to the carbonyl) is rendered acidic by the two flanking electron-withdrawing groups (carbonyl and chloro). This acidity allows for base-mediated reactions, such as intramolecular cyclizations, where the methylene carbon acts as a nucleophile. mdpi.com

The nature of the substituent on the pyridine (B92270) ring also influences the reactivity of the acetamide group. Electron-withdrawing groups on the pyridine ring can increase the acidity of the N-H proton of the amide, potentially facilitating different reaction pathways. archivepp.com

Functionalization and Derivatization of the Cyanopyridine Core

The 3-cyanopyridine (B1664610) core of the molecule offers multiple avenues for functionalization. The cyano group and the pyridine ring itself are key targets for derivatization. The reactivity of the 2-cyanopyridine (B140075) system is significantly influenced by the presence of other substituents on the ring. rsc.orgnih.gov

Key reactions involving the cyanopyridine core include:

Reactions of the Cyano Group: The nitrile (cyano) group is a versatile functional group. It can undergo nucleophilic attack, particularly from intramolecular nucleophiles. For example, the nucleophilic attack of an adjacent active methylene group onto the cyano carbon is a key step in the formation of fused ring systems like thieno[2,3-b]pyridines. mdpi.com The electronic properties of the pyridine ring are crucial; electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, making it more susceptible to attack. nih.govresearchgate.net

Substitution on the Pyridine Ring: While the existing chloroacetamide group at the 2-position influences the ring's electron density, further substitutions on the pyridine ring can be achieved, although this is less common once the acetamide is in place. The synthesis of the precursor, 2-chloro-3-cyanopyridine (B134404), often involves the chlorination of 3-cyanopyridine N-oxide using reagents like phosphorus oxychloride or bis(trichloromethyl)carbonate. google.comgoogle.com

Inspired by the reactivity of similar structures, the 2-cyanopyridine moiety can react with thiol nucleophiles, leading to the formation of a thiazoline (B8809763) ring, a transformation that can also lead to peptide bond cleavage in specific contexts. nih.gov

Hetero-cyclization Reactions Leading to Fused Ring Systems (e.g., Thienopyridines, Pyrazolopyridines)

A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic ring systems. These reactions often proceed via an initial nucleophilic substitution at the α-chloro position, followed by an intramolecular cyclization.

Synthesis of Thienopyridines: Thieno[2,3-b]pyridine derivatives can be synthesized from chloroacetamide precursors. In a typical sequence, the chloroacetamide reacts with a sulfur-containing nucleophile, such as 3-cyano-4,6-dimethyl-2-mercaptopyridine, to form a thioether intermediate. mdpi.com This intermediate, upon treatment with a base like sodium ethoxide, undergoes an intramolecular cyclization. The cyclization is believed to proceed via a Thorpe-Ziegler-type reaction, where the active methylene carbon attacks the nitrile carbon, leading to the formation of an enamine, which then tautomerizes to the stable 3-aminothieno[2,3-b]pyridine system. mdpi.comresearchgate.net

Synthesis of Pyrazolopyridines: Pyrazolo[1,5-a]pyridine frameworks can be accessed through [3+2] cycloaddition reactions. mdpi.com While not starting directly from this compound, related pyrazole (B372694) syntheses have been reported from similar acetamide intermediates. For example, diazotization of a related 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide, followed by coupling with diazonium salts, yields hydrazine (B178648) derivatives which can be cyclized to form pyrazoles. sapub.org The synthesis of pyrazolo[1,5-a]pyridines can also be achieved by the reaction of pyridinium-N-imines with alkynes, showcasing a powerful method for constructing this fused ring system. mdpi.com

Table 2: Examples of Hetero-cyclization Reactions

Starting Material Type Key Reagents Fused Ring System Formed
Chloroacetamide derivative Mercaptan, Base (e.g., NaOEt) Thieno[2,3-b]pyridine
Cyanoacetamide derivative Diazonium Salt, Hydrazine Hydrate Pyrazole

Design and Synthesis of Structurally Diverse Analogs for Research

The structural framework of this compound serves as a template for the design and synthesis of a wide array of analogs for research, particularly in medicinal chemistry. archivepp.com The synthetic accessibility and the multiple points for diversification make it an attractive starting point.

The design strategy often involves:

Variation of the Nucleophile: As discussed in section 3.1, a vast number of nucleophiles can be used to displace the α-chloro atom. This allows for the introduction of diverse functional groups and ring systems, such as amino acids, thiazoles, and benzothiazoles, directly attached to the acetamide side chain. researchgate.netmdpi.com

Modification of the Pyridine Ring: Introducing different substituents (e.g., methyl, methoxy) onto the cyanopyridine core of the precursors can modulate the electronic and steric properties of the final analogs. mdpi.com

Elaboration of Fused Systems: The fused thienopyridines and pyrazolopyridines formed through cyclization reactions can be further functionalized. For example, the amino group on 3-aminothieno[2,3-b]pyridines is a handle for further acylation or other transformations. researchgate.net

This modular approach allows for the creation of libraries of structurally diverse compounds. For instance, analogs have been synthesized as potential COX-II inhibitors, where the acetamide linkage is a key structural feature for interaction with biological targets. archivepp.com The synthesis of amino acid prodrugs based on thienopyridine scaffolds derived from related chloro-acetamides highlights the utility of this compound in developing molecules with specific biological applications. mdpi.com

Pre Clinical Biological Evaluation and in Vitro/in Vivo Screening of 2 Chloro N 3 Cyanopyridin 2 Yl Acetamide and Its Derivatives

In Vitro Assessment of Specific Biological Activities

The in vitro assessment of 2-Chloro-N-(3-cyanopyridin-2-yl)acetamide and its analogs has been crucial in elucidating their potential as therapeutic agents. These studies have provided valuable insights into their efficacy against cancer cell lines and various microbial pathogens, as well as their ability to modulate the activity of specific enzymes.

Derivatives of the 3-cyanopyridine (B1664610) scaffold, to which this compound belongs, have demonstrated significant antiproliferative effects across a range of human cancer cell lines. The cytotoxic potential of these compounds has been evaluated against liver (HepG2), breast (MCF-7), colon (HCT-116), prostate (PC3), and lung (A549) cancer cells, among others.

Notably, a series of novel 3-cyanopyridine derivatives were synthesized and evaluated for their anticancer activity. nih.gov Among these, compounds 5c and 5e exhibited promising inhibitory activity against PC-3, MDA-MB-231, and HepG2 cell lines. nih.gov The structure-activity relationship (SAR) studies revealed that the 2-oxo-3-cyanopyridine scaffold is generally preferred for cytotoxic activity over the 2-thioxo and 2-amino variants. nih.gov Furthermore, substitution on the phenyl ring at the 4th position of the pyridine (B92270) core was found to be beneficial for antiproliferative action. nih.gov

In another study, new 17-cyanopyridine derivatives of pregnenolone (B344588) were synthesized and tested for their anti-proliferative activities. nih.gov The introduction of a 2-amino-4-aryl-3-cyanopyridine moiety to the steroidal D ring was found to enhance anticancer activity. nih.gov Compound 4j from this series showed potent growth inhibition against all tested cell lines, with a particularly low IC50 value of 2.0 μM against PC-3 cells. nih.gov

The antiproliferative activity of cyanopyridine-based compounds has been attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest at the G2/M phase. nih.gov For instance, mechanistic studies on compound 4j revealed that it induced necroptosis in PC-3 cells through the phosphorylation of key proteins in the necroptosis pathway. nih.gov

Interactive Table: Antiproliferative Activity of Selected Cyanopyridine Derivatives

Compound Cell Line IC50 (µM) Reference
5c PC-3 Not specified nih.gov
5c MDA-MB-231 Not specified nih.gov
5c HepG2 Not specified nih.gov
5e PC-3 Not specified nih.gov
5e MDA-MB-231 Not specified nih.gov
5e HepG2 Not specified nih.gov
4j PC-3 2.0 nih.gov
5a HepG2 2.71 ± 0.15 nih.gov
5a MCF-7 1.77 ± 0.10 nih.gov
5e MCF-7 1.39 nih.gov
6b HepG2 2.68 nih.gov
5c HepG2 1.46 nih.gov

| 5d | HepG2 | 7.08 | nih.gov |

The chloroacetamide moiety present in this compound is known to contribute to antimicrobial activity. nih.govnih.gov The presence of a chlorine atom on the alpha-carbon of the acetamide (B32628) group appears to be crucial for its biological action. nih.gov Studies on various chloroacetamide derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govnih.govresearchgate.netnih.gov

For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been shown to possess antibacterial activity against Klebsiella pneumoniae. nih.govscielo.br The addition of the chloro atom to the acetamide structure was found to double its antibacterial potency compared to its non-chlorinated precursor. nih.gov Similarly, another chloroacetamide derivative, N-4-bromophenyl-2-chloroacetamide (4-BFCA), was effective against resistant Fusarium strains with MIC values ranging from 12.5 to 50 μg/mL. nih.gov

The antimicrobial action of chloroacetamides is thought to be related to their lipophilic character. nih.gov Furthermore, derivatives of 2-amino-3-cyanopyridine (B104079) have been screened for their activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans. nih.govsciensage.infoworldscientificnews.com Some of these novel compounds exhibited significant biological activity against the tested microorganisms. nih.gov

Interactive Table: Antimicrobial Activity of Selected Chloroacetamide and Cyanopyridine Derivatives

Compound Microorganism Activity/MIC Reference
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide Klebsiella pneumoniae MIC of 512 µg/mL nih.gov
N-4-bromophenyl-2-chloroacetamide (4-BFCA) Fusarium spp. MIC range 12.5–50 μg/mL nih.gov
Cyanopyridinyl tetrahydronaphthalene derivatives Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans Significant activity nih.gov

The cyanopyridine scaffold is recognized as a "privileged scaffold" in drug discovery and has been a template for the design of various enzyme inhibitors, particularly kinase inhibitors. nih.govresearchgate.netdntb.gov.ua Derivatives of 3-cyanopyridine have been evaluated for their inhibitory effects on several kinases, including Pim-1 kinase, and phosphodiesterase 3 (PDE3). researchgate.netnih.govnih.govacs.org

In one study, novel derivatives of 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles were synthesized and evaluated as PDE3A inhibitors. nih.gov Compound Ib from this series demonstrated potent PDE3A inhibition with an IC50 of 3.76 nM and also exhibited cytotoxic effects on HeLa and MCF-7 cells. nih.gov This suggests a potential dual role of these compounds in cancer therapy.

Furthermore, some cyanopyridine derivatives have been investigated as dual inhibitors of VEGFR-2 and HER-2, which are key receptor tyrosine kinases involved in cancer progression. nih.gov The 2-pyridone structure, a close analog of the pyridine ring, is considered an effective isostere that can act as both a hydrogen bond donor and acceptor, making it suitable for binding to the ATP binding cleft of kinases. nih.gov

While specific data on the inhibition of IDO1 and PARP-1 by this compound was not found in the provided search results, the broader class of cyanopyridine derivatives has shown promise as inhibitors of various enzymes critical to disease pathways.

In Vivo Studies in Non-Human Biological Systems (strictly pre-clinical)

The transition from in vitro to in vivo studies is a critical step in the pre-clinical evaluation of any potential therapeutic agent. For this compound and its derivatives, in vivo studies in animal models have been conducted to assess their biological impact, excluding direct therapeutic efficacy in disease states.

Pre-clinical in vivo studies have provided initial insights into the biological effects of cyanopyridine derivatives in living organisms. For example, a study involving novel pyridine-based compounds designed as PIM-1 kinase inhibitors investigated their effects in solid tumors in mice. acs.org Compound 12 from this study demonstrated a tumor inhibition of 42.1% in SEC-bearing mice, indicating a significant biological impact on tumor growth in a living system. acs.org Such studies are crucial for understanding the potential of these compounds to modulate biological processes in a complex physiological environment.

General methodologies for assessing the in vivo anti-inflammatory activity of new chemical entities often involve inducing inflammation in animal models, such as through the use of carrageenan or acetic acid, and then measuring the reduction in the inflammatory response after administration of the test compound. ijpras.com While specific in vivo anti-inflammatory data for this compound was not detailed in the search results, these established protocols would be the standard approach for such an evaluation.

Methodological Considerations for High-Throughput Biological Screening

High-throughput screening (HTS) is a key strategy in modern drug discovery for rapidly assessing the biological activity of large numbers of compounds. For the discovery of novel kinase inhibitors based on the cyanopyridine scaffold, HTS methodologies are particularly relevant. researchgate.net

The process often involves screening a library of compounds against a specific biological target, such as a kinase enzyme, to identify initial "hits." These hits are then subjected to further rounds of testing and optimization to improve their potency and selectivity. The development of robust and sensitive assays is critical for the success of HTS campaigns. For kinase inhibition, assays are typically designed to measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.

In the context of this compound and its derivatives, HTS could be employed to screen for a wide range of biological activities beyond those already identified. For example, screening against a panel of different kinases or other enzymes could uncover novel therapeutic targets for this class of compounds. Furthermore, HTS can be used to evaluate the cytotoxicity of these compounds against a broad panel of cancer cell lines, providing a more comprehensive understanding of their antiproliferative spectrum. researchgate.net

Mechanistic Investigations at the Molecular and Subcellular Level

Elucidation of Specific Molecular Targets and Binding Affinities

No studies identifying the specific molecular targets or quantifying the binding affinities of 2-Chloro-N-(3-cyanopyridin-2-yl)acetamide have been reported.

Modulation of Cellular Pathways and Downstream Biological Responses

There is no information available on how this compound may modulate cellular pathways or the subsequent biological responses.

Examination of Enzyme Kinetics and Allosteric Interactions

Data on the enzyme kinetics and potential allosteric interactions of this compound are not available in the current scientific literature.

Ligand-Receptor Interactions and Signal Transduction Cascades

The nature of any potential ligand-receptor interactions and the signal transduction cascades that might be initiated by this compound have not been investigated.

Structure Activity Relationship Sar Studies of 2 Chloro N 3 Cyanopyridin 2 Yl Acetamide Derivatives

Analysis of Substituent Effects on Biological Activity

The biological activity of N-(3-cyanopyridin-2-yl)acetamide derivatives is highly sensitive to the nature and position of substituents on the pyridine (B92270) ring and associated phenyl groups. Studies on related 2-chloro-3-cyanopyridine (B134404) structures, investigated for their potential as Pim-1 kinase inhibitors, reveal critical trends.

The introduction of various substituted phenyl rings at the 6-position of the cyanopyridine core has been shown to modulate cytotoxic activity against several human cancer cell lines. The electronic and lipophilic properties of these substituents play a crucial role. For instance, derivatives featuring a 3-aminophenyl, 4-methoxyphenyl, or 4-bromophenyl group at this position demonstrated enhanced cytotoxicity compared to those with an unsubstituted phenyl ring. nih.govacs.org

Specifically, in a series of 2-chloro-4-(2-chloroquinolin-3-yl)-3-cyanopyridine derivatives, the following observations were made regarding substituents at the 6-position:

4-Methoxyphenyl (4c): This derivative showed potent cytotoxicity against HCT-116 and MCF-7 cell lines and displayed strong inhibitory activity against Pim-1 kinase, with an IC50 value of 0.61 µM. nih.govnih.gov

4-Bromophenyl (4d): Exhibited the most potent cytotoxicity against the HePG2 cell line (IC50 = 6.95 µM) and was the most powerful Pim-1 kinase inhibitor in the series (IC50 = 0.46 µM). nih.gov

3-Aminophenyl (4b): Showed equipotent Pim-1 inhibitory activity to the reference compound quercetagetin, with an IC50 of 0.63 µM. nih.govnih.gov

Unsubstituted Phenyl (4a) and 2,4-Dichlorophenyl (4e): These derivatives were generally less potent as Pim-1 inhibitors compared to the others in the series. nih.govacs.org

These findings suggest that electron-donating (methoxy, amino) and moderately electron-withdrawing (bromo) groups at the para or meta positions of the phenyl ring at position 6 can enhance biological activity. The increased potency may be attributed to favorable electronic and steric interactions within the target's binding site.

Table 1: Effect of Phenyl Substituents on Pim-1 Kinase Inhibitory Activity
Compound ID6-Position Phenyl SubstituentPim-1 Kinase IC50 (µM) nih.govnih.gov
4a Unsubstituted1.15
4b 3-Amino0.63
4c 4-Methoxy0.61
4d 4-Bromo0.46
4e 2,4-Dichloro1.41

Role of Core Structure Modifications in Modulating Biological Outcomes

Modifications to the core structure of N-(3-cyanopyridin-2-yl)acetamide analogs have profound effects on their biological profiles. Key alterations include changes to the acetamide (B32628) linker and modifications of the pyridine ring itself.

One significant modification involves the replacement of the 2-chloro group on the pyridine ring with a 2-oxo group, converting the 2-chloro-3-cyanopyridine scaffold into a 3-cyanopyridin-2-one. A comparative study found that for Pim-1 kinase inhibition, the 2-chloro-cyanopyridine series was generally more potent than the corresponding cyanopyridinone series. nih.govacs.org This highlights the importance of the electron-withdrawing chloro group at the 2-position for this specific biological target. acs.org

In a different chemical context, the insecticidal activity of a related compound, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, was compared with its cyclized form, 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide. researchgate.netperiodikos.com.br The open-chain acetamide derivative consistently demonstrated significantly higher insecticidal activity against cowpea aphids (Aphis craccivora) than its cyclized thieno[2,3-b]pyridine analog. researchgate.netperiodikos.com.br This suggests that the flexible acetamide side chain is crucial for its insecticidal effect, and constraining it through cyclization is detrimental to activity.

Table 2: Insecticidal Activity of a Cyanopyridine Acetamide Derivative and its Cyclized Analog against Cowpea Aphid Nymphs
CompoundCore StructureLC50 (ppm) after 24h periodikos.com.brLC50 (ppm) after 48h periodikos.com.br
2 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide0.1920.041
3 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide0.8410.095

These examples underscore how modifications to the central pyridine ring and the acetamide side chain can drastically alter biological outcomes, emphasizing the need for careful design based on the desired target and activity.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For cyanopyridine derivatives, several key features have been identified through SAR and molecular modeling studies.

Based on docking studies of 2-chloro-3-cyanopyridine derivatives into the active site of Pim-1 kinase, the following pharmacophoric features are considered crucial:

Hydrogen Bond Acceptors: The nitrogen atom of the 3-cyano group and the nitrogen atom of the pyridine ring are critical hydrogen bond acceptors. They are often observed forming interactions with key amino acid residues in the hinge region of kinases.

Aromatic/Hydrophobic Regions: The pyridine ring and any attached aryl substituents (e.g., the phenyl group at the 6-position) provide essential hydrophobic and aromatic interactions, contributing to binding affinity by engaging with non-polar pockets in the target protein.

Electron-Withdrawing Feature: The chloro group at the 2-position appears to be an important feature, potentially contributing to the electronic profile of the pyridine ring and enhancing binding interactions. acs.org

For acetamide-containing molecules in general, the acetamide moiety itself is a key pharmacophoric element. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. archivepp.com These features allow the acetamide linker to anchor the molecule into the binding site through specific hydrogen bonding networks. archivepp.com

Rational Design Principles for Activity and Selectivity Optimization

The insights gained from SAR and pharmacophore analysis provide a foundation for the rational design of more effective and selective 2-Chloro-N-(3-cyanopyridin-2-yl)acetamide derivatives.

Key principles for optimization include:

Exploitation of the 6-Position: The 6-position of the pyridine ring is a key site for modification. Introducing substituted aryl groups can significantly enhance potency. The selection of substituents should be guided by the properties of the target's binding pocket, with a focus on optimizing hydrophobic and electronic interactions. For Pim-1 kinase, para- and meta-substituted phenyl rings with electron-donating or moderately withdrawing groups are favorable. nih.govnih.gov

Retention of the 2-Chloro and 3-Cyano Groups: For kinase inhibition, the 2-chloro and 3-cyano functionalities on the pyridine ring appear to be critical for maintaining high potency. The 3-cyano group, in particular, is a common feature in many kinase inhibitors for its ability to form a key hydrogen bond in the hinge region.

Modification of the Acetamide Moiety: While the core acetamide linker is important, modifications to the chloroacetyl portion could be explored to improve properties. For example, replacing the chlorine with other small groups or incorporating small alkyl chains could fine-tune steric interactions and potentially improve selectivity against off-target proteins.

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools like molecular docking and molecular dynamics can be used to predict how designed analogs will bind. nih.govrsc.org This allows for the design of compounds with improved complementarity to the target's active site, enhancing both potency and selectivity.

By systematically applying these principles, it is possible to guide the synthesis of novel derivatives with optimized biological activity profiles for various therapeutic applications.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding affinity and mode of a ligand (a potential drug) within the active site of a target protein.

Although specific molecular docking studies for 2-Chloro-N-(3-cyanopyridin-2-yl)acetamide were not identified, research on analogous structures highlights the utility of this method. For instance, docking simulations have been performed on novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties to explore their binding model within the active site of telomerase, a potential anti-cancer target. nih.govsigmaaldrich.com Similarly, various cyanopyridine derivatives have been docked into the active sites of protein kinases like VEGFR-2 and HER-2 to explain their inhibitory activities. mdpi.com For a compound like this compound, molecular docking could elucidate its potential interactions with various enzymatic targets, guiding the design of more potent and selective inhibitors. The process involves preparing the 3D structure of the ligand and the protein receptor, defining the binding site, and using a scoring function to rank the potential binding poses based on their predicted binding energy.

Table 1: Illustrative Application of Molecular Docking

Computational Step Description Relevance to Drug Discovery
Ligand & Protein Preparation Generation of 3D structures, assignment of charges, and addition of hydrogen atoms. Ensures that the starting structures are energetically realistic for simulation.
Binding Site Definition Identification of the active or allosteric site on the protein where the ligand is expected to bind. Focuses the computational search on the region of biological relevance.
Pose Generation & Scoring The algorithm samples various orientations and conformations of the ligand within the binding site and scores them based on energetic favorability. Predicts the most likely binding mode and provides an estimate of binding affinity (e.g., docking score).

| Analysis of Interactions | Examination of the best-scoring poses to identify key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. | Provides rationale for the compound's activity and suggests potential modifications to improve binding. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. DFT can be used to calculate a wide range of properties, including optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (physicochemical properties or structural features) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.

No specific QSAR models for this compound were found. However, the principles of QSAR have been widely applied to related classes of compounds. Studies have developed 2D and 3D-QSAR models for various acetamide (B32628) and pyridine (B92270) derivatives to predict their anticancer or anti-influenza activities. nih.govsemanticscholar.orgnih.gov For instance, a QSAR study on N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide was conducted to develop a pharmacophoric model for anticancer activity. nih.gov A QSAR study for a series containing this compound would involve compiling a dataset of structurally similar compounds with measured biological activity, calculating relevant molecular descriptors, and using statistical methods like multiple linear regression (MLR) to build a predictive model. nih.gov

Table 2: Key Concepts in QSAR Modeling

Concept Description Purpose
Molecular Descriptors Numerical values that characterize the chemical structure (e.g., LogP, molecular weight, electronic properties, topological indices). To quantify structural features that may influence biological activity.
Training Set A group of compounds with known structures and activities used to build the QSAR model. To establish the mathematical relationship between descriptors and activity.
Test Set A separate group of compounds with known structures and activities used to validate the model's predictive power. To ensure the model can accurately predict the activity of compounds not used in its development.

| Statistical Model | An equation (e.g., linear or non-linear) that correlates the descriptors with biological activity. | To provide a predictive tool for new molecules. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can be used to study the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the dynamic nature of their interactions.

While no MD simulations specifically featuring this compound have been published, the technique is often used as a follow-up to molecular docking. For example, MD simulations were performed on a lead acetamide derivative to confirm the stability of its binding within the IL-6 target protein over time. nih.gov Similarly, MD studies on kojic acid fused 2-amino-3-cyano-4H-pyran derivatives revealed stable interactions with essential residues in the tyrosinase binding site. nih.gov An MD simulation of this compound bound to a putative protein target would help validate docking results and provide a more realistic picture of the binding stability and the key interactions that are maintained over time. nih.gov

In Silico Prediction Methodologies for ADMET Properties and Lead Prioritization (excluding specific toxicity results)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early-stage filtering of compounds with poor pharmacokinetic profiles. researchgate.net Various computational models and online tools can predict properties like water solubility, intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes.

Specific ADMET predictions for this compound are not documented in the searched research articles. However, numerous studies on related heterocyclic compounds utilize these methods for lead prioritization. nih.govnih.gov For example, in silico ADMET predictions for sulfonamide derivatives containing a pyridine moiety were used to evaluate their drug-like properties. nih.gov Such an analysis for this compound would involve calculating key physicochemical properties and using predictive models to estimate its pharmacokinetic behavior, helping to assess its potential as a drug candidate. frontiersin.org

Table 3: Common In Silico ADME Properties

Property Category Predicted Parameter Significance
Absorption Caco-2 Permeability, Human Intestinal Absorption Indicates potential for oral bioavailability.
Distribution Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding Affects where the compound goes in the body and how much is free to act.
Metabolism Cytochrome P450 (CYP) Inhibition/Substrate Predicts potential for drug-drug interactions and metabolic stability.

| Excretion | Total Clearance | Relates to how quickly the compound is removed from the body. |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Spectroscopic Techniques for Structural Elucidation (NMR, MS, FTIR)

Spectroscopic methods are indispensable for determining the precise molecular structure of 2-Chloro-N-(3-cyanopyridin-2-yl)acetamide. While comprehensive public data for this specific compound is limited, the characterization would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide critical information about the hydrogen and carbon framework of the molecule. For the related precursor, 2-chloro-3-cyanopyridine (B134404), distinct signals in ¹H NMR have been reported at approximately 8.64, 8.05, and 7.43 ppm, corresponding to the protons on the pyridine (B92270) ring. researchgate.net For this compound, one would expect to see signals for the pyridine ring protons, as well as a characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the chloroacetamide group and a signal for the amide (NH) proton.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The calculated molecular weight for this compound (C₈H₆ClN₃O) is approximately 195.61 g/mol . nih.gov Electron ionization mass spectrometry of related structures shows characteristic fragmentation patterns that help in confirming the identity of the compound. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule. Key vibrational bands would be expected for the amide C=O stretching, the N-H stretching, the C-N stretching, the aromatic C=C and C-H stretching of the pyridine ring, and the characteristic stretching of the nitrile (C≡N) group, which for 2-chloronicotinonitrile appears around 2230-2240 cm⁻¹. sigmaaldrich.com The presence of the C-Cl bond would also result in a characteristic absorption in the fingerprint region.

Below is a hypothetical data table summarizing the expected spectroscopic data for this compound based on the analysis of its constituent parts and related compounds.

Technique Expected Observations
¹H NMR Signals for pyridine ring protons, a singlet for -CH₂- protons, and a broad singlet for the -NH- proton.
¹³C NMR Resonances for pyridine ring carbons, the nitrile carbon, the amide carbonyl carbon, and the -CH₂Cl carbon.
MS (EI) Molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with fragment ions.
FTIR (cm⁻¹) Absorptions for N-H stretch (~3300), C≡N stretch (~2230), C=O stretch (~1680), and C-Cl stretch (~700-800).

Chromatographic Methods for Purity Analysis and Compound Characterization (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the synthesized compound. A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. The retention time of the main peak under specific conditions would be a key identifier. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. LC-MS is invaluable for confirming the identity of the peak observed in the HPLC chromatogram. As the compound elutes from the chromatography column, it is introduced into the mass spectrometer, which provides the molecular weight of the separated component, thus confirming that the peak corresponds to this compound. This method is also highly effective for identifying any impurities present.

A summary of typical chromatographic methods used for the analysis of this compound is presented in the table below.

Technique Application Typical Conditions
HPLC Purity assessment and quantification.Reversed-phase C18 column; Mobile phase: Acetonitrile/Water gradient.
LC-MS Peak identification and impurity profiling.Coupled HPLC (as above) with a mass spectrometer (e.g., ESI-MS).

X-ray Crystallographic Analysis for Three-Dimensional Structural Confirmation

For a compound like this compound, obtaining single crystals suitable for X-ray diffraction would be a key objective after its synthesis and purification. The resulting crystal structure would reveal the planarity of the pyridine ring, the geometry of the amide linkage, and the spatial arrangement of the chloroacetyl group relative to the pyridine ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties. While the crystal structure for the specific title compound is not widely published, analysis of a related compound, 2-chloro-N-(3-fluorophenyl)acetamide, shows how such molecules pack in the crystal lattice, often involving hydrogen bonds between the amide proton and the carbonyl oxygen of an adjacent molecule. researchgate.net

The table below outlines the type of data obtained from a hypothetical X-ray crystallographic analysis.

Parameter Information Obtained
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry elements present in the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise measurements of all interatomic distances and angles.
Torsion Angles The dihedral angles that define the molecular conformation.
Intermolecular Interactions Identification of hydrogen bonds, van der Waals forces, and other interactions in the crystal packing.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of 2-Chloro-N-(3-cyanopyridin-2-yl)acetamide as a Scaffold for Novel Chemical Probes

The structure of this compound is well-suited for its use as a scaffold in the design of new chemical probes. Chemical probes are small molecules that can be used to study biological systems, for example by selectively binding to a protein of interest. The development of such probes from this compound could be approached through several strategies.

The chloroacetamide moiety is a reactive electrophile that can be used to form covalent bonds with nucleophilic residues on proteins, such as cysteine. This feature is ideal for creating activity-based probes that can irreversibly label specific enzymes or binding pockets. Furthermore, the cyanopyridine core can be chemically modified to incorporate reporter tags, such as fluorophores or biotin, allowing for the visualization and isolation of protein targets. The modular synthesis of related compounds, such as those derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide, demonstrates that the core structure can be readily functionalized to generate a library of diverse probes. sapub.org The screening of small-molecule libraries is a powerful method for identifying new chemical probes for disease-related targets. scispace.com

Probe Component Potential Modification Strategy Application
ChloroacetamideCovalent modification of target proteinsActivity-based protein profiling
Cyanopyridine CoreAttachment of reporter groups (e.g., fluorophores, biotin)Target identification and validation
Pyridine (B92270) RingSubstitution at various positionsTuning of selectivity and pharmacokinetic properties

Investigation of New Biological Targets and Pathways

The cyanopyridine structural motif is present in a variety of biologically active compounds, suggesting that this compound and its derivatives may interact with a range of biological targets. nih.gov A review of the literature on cyanopyridine derivatives highlights their potential as anticancer, antimicrobial, and enzyme inhibitory agents. nih.gov

For instance, compounds based on a 3-cyanopyridine (B1664610) structure have been identified as inhibitors of Pim-1 kinase, a protein involved in cell survival and proliferation that is overexpressed in several cancers. acs.org Other cyanopyridine derivatives have been shown to inhibit survivin, a protein that is highly expressed in many human tumors, and to disrupt the polymerization of β-tubulin, a key component of the cytoskeleton. acs.orgnih.gov These findings suggest that this compound could be investigated as a potential inhibitor of these or other cancer-related targets.

Furthermore, derivatives of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide have been identified as a novel class of inhibitors of hepatitis B virus (HBV) capsid assembly, indicating a potential antiviral application for this family of compounds. nih.gov The broad spectrum of activities associated with the cyanopyridine core warrants a thorough investigation into the biological targets and pathways modulated by this compound.

Potential Biological Target Class Example Target Therapeutic Area
KinasesPim-1 Kinase acs.orgOncology
Apoptosis RegulatorsSurvivin acs.orgnih.govOncology
Cytoskeletal Proteinsβ-tubulin acs.orgOncology
Viral ProteinsHBV Capsid Protein nih.govInfectious Disease

Development of Advanced Methodologies for Compound Design and Synthesis

Future research will likely focus on the development of advanced synthetic methodologies to create a diverse library of derivatives based on the this compound scaffold. The synthesis of related acetamide (B32628) compounds often involves the reaction of an amine with an activated carboxylic acid or an acyl chloride. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is synthesized by reacting 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid. nih.gov A similar approach could be employed for the synthesis of derivatives of this compound.

The synthesis of 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide and its subsequent conversion to a variety of heterocyclic compounds demonstrates the utility of this type of scaffold as a key intermediate in the synthesis of more complex molecules. sapub.org By exploring a range of synthetic transformations, researchers can systematically modify the structure of this compound to optimize its biological activity, selectivity, and pharmacokinetic properties. The use of modern synthetic techniques, such as microwave-assisted synthesis, could accelerate the generation of these derivatives. chemicalbook.com

Integration with Systems Biology Approaches for Comprehensive Understanding

A comprehensive understanding of the biological effects of this compound will require its integration with systems biology approaches. springernature.com Systems biology utilizes high-throughput experimental techniques and computational modeling to study the complex interactions within biological systems. springernature.com By applying 'omics' technologies, such as proteomics and metabolomics, researchers can obtain a global view of the cellular response to treatment with the compound.

This systems-level perspective can help to identify the primary biological targets of the compound, as well as any off-target effects. mdpi.com For example, chemoproteomics methods could be used to identify the proteins that are covalently modified by the chloroacetamide group. Furthermore, computational modeling can be used to simulate the effects of the compound on cellular networks, providing insights into its mechanism of action. nih.gov The integration of experimental data with computational models can facilitate the identification of key pathways and regulatory nodes that are perturbed by the compound, ultimately guiding the development of more effective and less toxic therapeutic agents. nih.gov

Q & A

Q. What are the common synthetic routes for 2-Chloro-N-(3-cyanopyridin-2-yl)acetamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including substitution, condensation, and functional group modifications. Key steps include:

  • Substitution reactions : Alkaline conditions (e.g., K₂CO₃ in DMF) are critical for nucleophilic displacement of halogens or activating aromatic rings. For example, 3-cyano-2-aminopyridine may react with chloroacetyl chloride under controlled pH to form the acetamide backbone .
  • Condensation : Coupling reagents like EDC or DCC enhance amide bond formation between intermediates, with yields influenced by solvent polarity (e.g., dichloromethane vs. DMF) and temperature (20–60°C) .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • NMR Spectroscopy :
    • ¹H NMR : Look for the acetamide NH proton (~10–12 ppm) and pyridyl protons (6.5–8.5 ppm). The chloro substituent deshields adjacent protons, causing distinct splitting patterns .
    • ¹³C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm, while the cyano group (C≡N) resonates at ~115–120 ppm .
  • IR Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹), C≡N (~2240 cm⁻¹), and NH bend (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₈H₆ClN₃O: calc. 212.02) .

Advanced Questions

Q. How can researchers resolve discrepancies in reported reaction yields when synthesizing this compound under varying solvent systems?

Yield variations often arise from solvent polarity and coordination effects:

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of reactants but may promote side reactions (e.g., hydrolysis of the cyano group). Optimize reaction time and temperature to minimize degradation .
  • Chlorinated solvents (DCM, chloroform) : Provide mild conditions for amide bond formation but require anhydrous setups to avoid competing hydrolysis .
  • Statistical analysis : Use Design of Experiments (DoE) to model interactions between solvent, temperature, and catalyst loading. For example, a central composite design can identify optimal conditions for >80% yield .

Q. What strategies are recommended for elucidating the mechanism of biological activity in structurally related chloroacetamide derivatives?

  • Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., cyano vs. methyl groups on the pyridine ring) and assess changes in bioactivity. For instance, replacing chlorine with fluorine may alter binding affinity to target enzymes .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or microbial enzymes. The chloro and cyano groups often participate in hydrophobic or π-π stacking interactions .
  • In vitro assays : Use time-kill curves (for antimicrobial studies) or MTT assays (for cytotoxicity) to correlate potency with structural features. For example, derivatives with electron-withdrawing groups (e.g., -CN) show enhanced activity against Gram-positive bacteria .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound in aqueous vs. non-aqueous media?

  • Hydrolysis studies : Monitor degradation via HPLC under controlled pH (e.g., pH 2–10). The compound is stable in anhydrous DMF but hydrolyzes in aqueous buffers (t₁/₂ = 4–6 hours at pH 7.4), forming carboxylic acid derivatives .
  • Stabilization strategies : Use lyophilization for long-term storage or incorporate stabilizing excipients (e.g., cyclodextrins) in biological assays .

Methodological Guidance

Q. What advanced techniques are recommended for optimizing regioselectivity in derivatization reactions of this compound?

  • Directed ortho-metalation : Use lithium bases (e.g., LDA) to selectively functionalize the pyridine ring at the 4-position, leveraging the directing effect of the cyano group .
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in heterocyclic ring-forming steps (e.g., cyclocondensation reactions) .

Retrosynthesis Analysis

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Reactant of Route 1
2-Chloro-N-(3-cyanopyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(3-cyanopyridin-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.